[2'-13C]uridine is a stable isotope-labeled derivative of uridine, where the carbon atom at the 2' position of the ribose sugar is replaced with a carbon-13 isotope. This compound is significant in biochemical research, particularly in studies involving nucleic acids, as it allows researchers to trace metabolic pathways and interactions involving uridine without altering its fundamental properties.
[2'-13C]uridine can be synthesized through various methods, including chemical and enzymatic techniques. It is commercially available from several suppliers, including LGC Standards and Sigma-Aldrich, which provide detailed specifications regarding its molecular structure and purity levels.
This compound falls under the category of nucleoside derivatives, specifically modified ribonucleosides. It is classified as a stable isotope-labeled compound due to the incorporation of carbon-13, which is often used in nuclear magnetic resonance spectroscopy and other analytical techniques.
The synthesis of [2'-13C]uridine can be achieved through both chemical synthesis and enzymatic methods.
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. The use of protecting groups is crucial to prevent unwanted reactions during the labeling process.
The molecular formula for [2'-13C]uridine is with a molecular weight of approximately 245.19 g/mol. The structure includes a ribose sugar moiety attached to a uracil base, with the modification occurring specifically at the 2' position.
O=C1C=CN(C(N1)=O)[C@@H]2O[C@H](CO)[C@H](O)[C@H]2O
InChI=1S/C8H12N2O6/c9-4-5(10)3-7(15-4)11-1-2-8(12)14-6(11)13/h1-3,6,8,12H,2H2,(H,9,10)(H,14,15)/t6-,8+/m0/s1
[2'-13C]uridine participates in various biochemical reactions similar to unmodified uridine. These include phosphorylation by kinases to form uridine triphosphate and incorporation into RNA during transcription.
The isotope labeling allows researchers to track these reactions using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry. This capability is particularly useful for studying metabolic pathways involving nucleic acids.
The mechanism of action for [2'-13C]uridine primarily involves its role as a substrate in RNA synthesis. Upon phosphorylation, it becomes uridine triphosphate, which serves as a building block for RNA polymerase during transcription.
Studies have shown that the incorporation of [2'-13C]uridine into RNA can be monitored effectively using nuclear magnetic resonance spectroscopy, providing insights into RNA dynamics and interactions within cellular systems .
[2'-13C]uridine has several scientific applications:
Chemoenzymatic routes leverage nucleotide salvage pathway enzymes to couple site-specifically 13C-labeled ribose with uracil. A highly efficient protocol combines chemical synthesis of 2'-13C-labeled ribose-5-phosphate (Rib5P) with enzymatic coupling catalyzed by uridine phosphorylase (UP) and phosphopentomutase (PPM):
This approach achieves >80% yield with minimal isotopic scrambling due to enzyme stereoselectivity. Key advantages include:
Table 1: Enzymes Used in Chemoenzymatic Synthesis of [2'-13C]Uridine
Enzyme | Function | Optimal pH | KM (mM) | Catalytic Efficiency (kcat/KM) |
---|---|---|---|---|
Uridine Phosphorylase | Rib1P-Uracil Condensation | 7.0 | 0.8 ± 0.1 | 4.5 × 10⁴ M⁻¹s⁻¹ |
Phosphopentomutase | Rib5P ↔ Rib1P Isomerization | 7.5 | 0.5 ± 0.05 | 2.1 × 10³ M⁻¹s⁻¹ |
Alkaline Phosphatase | Dephosphorylation of UMP | 8.0 | 0.3 ± 0.02 | 1.8 × 10⁵ M⁻¹s⁻¹ |
Solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry enables direct incorporation of [2'-13C]uridine into RNA sequences. Critical innovations address historical limitations:
Liquid-phase oligonucleotide synthesis (LPOS) offers scalability advantages:
The Kiliani–Fischer synthesis provides de novo access to 2'-13C-labeled ribose from 13C-cyanide precursors:
Table 2: Isotopic Enrichment Methods for [2'-13C]Ribose Production
Method | Precursor | Yield (%) | Isotopic Purity (%) | Key Advantage |
---|---|---|---|---|
Kiliani-Fischer | K¹³CN | 35–40 | ≥99 | De novo ribose backbone |
Enzymatic Isomerization | [2'-13C]Glucose | 55–60 | ≥98 | ATP-independent, single step |
Ion-Exchange | [2'-13C]Xylose | 70–75 | ≥95 | High throughput scalability |
Site-specific 13C labeling in RNA necessitates innovations in phosphoramidite chemistry:
Long RNA applications (e.g., 155-nt HIV-1 encapsidation signal) require:
Scalable synthesis of [2'-13C]uridine demands optimization of cost, throughput, and purity:
Table 3: Scalability Metrics for [2'-13C]Uridine Production Methods
Parameter | Chemoenzymatic | Solid-Phase LPOS | Kiliani-Fischer |
---|---|---|---|
Max. Demonstrated Scale | 25 g | 20 g (4-arm PEG) | 5 g |
Overall Yield | 80–85% | 60–65% | 35–40% |
Cost per Gram (USD) | 1,200 | 3,500 | 8,000 |
Purity (HPLC) | ≥99% | ≥98% | ≥97% |
Key Limitation | Enzyme cost | Depurination at scale | Arabinose byproduct |
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CAS No.: 94720-08-8